molecular formula C28H27BrN2O4 B11594460 11-(2-bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11594460
M. Wt: 535.4 g/mol
InChI Key: UNXOEMOVDOZAFR-UHFFFAOYSA-N
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Description

11-(2-bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. This compound is characterized by its unique structure, which includes bromine and methoxy functional groups attached to a dibenzo diazepine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Addition of methoxy groups to the aromatic rings.

    Cyclization: Formation of the dibenzo diazepine core through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

11-(2-bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(2-bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 11-(2-chloro-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-(2-fluoro-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

The uniqueness of 11-(2-bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can affect its interactions with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C28H27BrN2O4

Molecular Weight

535.4 g/mol

IUPAC Name

6-(2-bromo-4,5-dimethoxyphenyl)-9-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H27BrN2O4/c1-33-18-8-6-7-16(11-18)17-12-23-27(24(32)13-17)28(31-22-10-5-4-9-21(22)30-23)19-14-25(34-2)26(35-3)15-20(19)29/h4-11,14-15,17,28,30-31H,12-13H2,1-3H3

InChI Key

UNXOEMOVDOZAFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5Br)OC)OC)C(=O)C2

Origin of Product

United States

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